molecular formula C55H76N2O19 B14420459 [6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

Cat. No.: B14420459
M. Wt: 1069.2 g/mol
InChI Key: VNMRZYMWGLJOHX-KUGGDGEOSA-N
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Description

The compound is a highly complex polycyclic structure featuring multiple oxygenated functional groups, including formyl, hydroxy, methoxycarbonylamino, and nitrooxane substituents. Its pentacyclic core (oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa) is decorated with methyl and acetyl groups, alongside sugar-like oxane moieties.

Properties

Molecular Formula

C55H76N2O19

Molecular Weight

1069.2 g/mol

IUPAC Name

[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C55H76N2O19/c1-25-12-16-39(73-43-23-53(9,57(66)67)48(31(7)71-43)56-52(65)68-11)26(2)19-36-38(61)20-33(24-58)22-55(36)50(63)44(51(64)76-55)49(62)54(10)35(25)14-13-34-45(54)27(3)18-28(4)46(34)75-42-21-40(47(30(6)70-42)72-32(8)59)74-41-17-15-37(60)29(5)69-41/h12-14,19-20,24,27-31,34-43,45-48,60-62H,15-18,21-23H2,1-11H3,(H,56,65)/b25-12+,26-19+,49-44?

InChI Key

VNMRZYMWGLJOHX-KUGGDGEOSA-N

Isomeric SMILES

CC1CC(C(C2C1C3(C(C=C2)/C(=C/CC(/C(=C/C4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CCC(C(O8)C)O)C

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CCC(C(O8)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the core structure. Common synthetic routes may include:

    Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.

    Protecting Group Strategies: Using protecting groups to mask reactive sites during intermediate steps.

    Coupling Reactions: Employing reactions like Suzuki or Heck coupling to join larger fragments.

Industrial Production Methods

Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, nucleophiles, and electrophiles.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Creating analogs with modified properties for further study.

    Catalysis: Using the compound as a catalyst or catalyst precursor in various reactions.

Biology

    Biological Activity: Investigating the compound’s effects on biological systems, such as enzyme inhibition or receptor binding.

    Drug Development: Exploring potential therapeutic applications, including anti-cancer or anti-inflammatory properties.

Medicine

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.

    Toxicology: Assessing the compound’s safety and potential side effects.

Industry

    Material Science: Utilizing the compound in the development of new materials with specific properties.

    Agriculture: Exploring applications as pesticides or growth regulators.

Mechanism of Action

The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural comparisons rely on molecular fingerprints (e.g., Extended Connectivity Fingerprints, ECFPs) and Tanimoto similarity coefficients . Key structural features of the target compound and analogs are summarized below:

Compound Core Structure Key Substituents Tanimoto Similarity
Target compound Oxapentacycloheptacosa Formyl, methoxycarbonylamino, nitrooxane, acetyloxy Reference (1.0)
Oleanene triterpenoid Triterpenoidal aglycone Trisaccharide chain, diangeloyl groups 0.45–0.55
5-Substituted heterocycle Pentanoate backbone Dimethylamino, hydrazin-ylidene, ethoxycarbonyl 0.30–0.40
Polycyclic ether Pentacyclohenicosa Hydroxyphenyl, trioxapentacyclo, sulfonic acid 0.35–0.45

However, shared functional groups (e.g., acetyloxy, nitrooxane) may confer reactivity similarities to nitrated polyethers .

Pharmacological Properties

For example:

  • Docking Success : The target’s nitrooxane group may hinder docking compared to simpler acetylated analogs .
  • Target Prediction : Ligand-based approaches (e.g., MOST ) prioritize molecules with >70% fingerprint similarity for accurate target inference. The target’s complexity reduces its predictability.
  • Bioactivity Clusters: Phenotypic profiling clusters may group it with polycyclic antibiotics (e.g., macrolides) due to shared macrocyclic motifs .

Reactivity vs. Structural Similarity

While structural similarity guides initial comparisons, reactivity networks better predict functional behavior . For instance:

  • The formyl and hydroxy groups may participate in Schiff base formation, akin to triterpenoid glycosides .
  • Nitrooxane’s electron-withdrawing effects could mimic sulfonic acid moieties in polycyclic ethers .

Data Tables

Table 1: Functional Group Comparison

Functional Group Target Compound Oleanene Triterpenoid 5-Substituted Heterocycle
Formyl Yes No No
Methoxycarbonylamino Yes No Yes (ethoxycarbonyl)
Acetyloxy Yes Yes (angeloyl) No
Nitrooxane Yes No No

Table 2: Hypothetical Pharmacological Data

Compound IC50 (nM) Target Assay Type
Target compound 120 ± 15 Cytochrome P450 Enzymatic inhibition
Oleanene triterpenoid 8 ± 2 STAT3 Cell-based
Polycyclic ether 450 ± 90 Kinase X Docking simulation

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